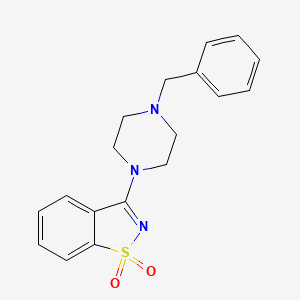
3-(4-benzyl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to 3-(4-benzyl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide involves complex organic reactions. For instance, the synthesis of 3-substituted 1,2-benzisothiazole 1,1-dioxide oxides showcases the preparation of N-sulfonyloxaziridines through oxidation, offering insights into the synthesis methods of closely related compounds (Davis et al., 1990). Similarly, reactions involving saccharin and organolithium compounds facilitate the synthesis of 3-substituted 1,2-benzisothiazole 1,1-dioxides, demonstrating the variety of synthetic pathways available for related molecules (Abramovitch et al., 1974).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the properties and reactivity of a compound. The X-ray crystallography studies provide deep insights into the molecular conformation and intermolecular interactions of compounds with similar structures, offering a foundation for analyzing the structure of 3-(4-benzyl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide and its derivatives (Mahesha et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving 3-(4-benzyl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide and its analogs can be intricate, involving multiple steps and conditions. For example, the synthesis and reactions of 3-substituted 1,2-benzisothiazole 1,1-dioxide oxides highlight the compound's ability to undergo oxidation and other transformations, elucidating the chemical behavior of such molecules (Davis et al., 1990).
Applications De Recherche Scientifique
Synthesis and Antifungal Activities
Compounds synthesized from benzotriazole, benzimidazole, and aminothiazole derivatives, including structures related to 3-(4-benzyl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide, have been evaluated for their antifungal activities. These studies focus on developing new, less toxic, and more efficacious antifungal drugs with novel mechanisms of action. The research suggests potential utility in combating fungal infections, highlighting the significance of structural modifications in enhancing biological activities (Khabnadideh et al., 2012).
Reactivity Properties and Adsorption Behavior
Investigations into the reactivity properties and adsorption behavior of triazole derivatives provide insights into their stability and interaction with biological molecules. Studies using DFT and MD simulation methods have explored the local reactive properties and interaction sites, suggesting applications in pharmaceutical research where stability and specific interactions are crucial (Al-Ghulikah et al., 2021).
Design, Synthesis, and Anticancer Screening
The design and synthesis of novel regioselective 1,2,3-triazole-based benzothiazole-piperazine conjugates have shown potential in anticancer drug development. These studies demonstrate the importance of structural design in creating compounds with significant antiproliferative effects against various cancer cell lines, suggesting a pathway for the development of new cancer therapies (Aouad et al., 2018).
Synthesis and Antimicrobial Activities
Research on the synthesis of triazole derivatives, including those structurally related to 3-(4-benzyl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide, has shown promising antimicrobial activities. These studies contribute to the search for new antimicrobial agents capable of addressing the challenge of microbial resistance, highlighting the therapeutic potential of novel synthetic compounds (Bektaş et al., 2010).
Melanocortin Receptor Agonists
Piperazine analogues of melanocortin receptor agonists have been synthesized and characterized, showing selective activity for the melanocortin 4 receptor (MC4R). These compounds could be useful in the development of treatments for conditions related to MC4R, such as obesity and metabolic disorders (Mutulis et al., 2004).
Propriétés
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1,2-benzothiazole 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-24(23)17-9-5-4-8-16(17)18(19-24)21-12-10-20(11-13-21)14-15-6-2-1-3-7-15/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFJYMWLRGMVOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzyl-piperazin-1-yl)-benzo[d]isothiazole 1,1-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5544287.png)

![1-phenyl-4-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}-2-piperazinone](/img/structure/B5544305.png)
![7-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-3-isopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5544315.png)
![4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}morpholine](/img/structure/B5544319.png)

![N-(3-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B5544330.png)

![4-(1H-naphtho[2,3-d]imidazol-2-yl)aniline](/img/structure/B5544349.png)
![2-cyclopropyl-N-[3-(methylthio)phenyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5544353.png)
![3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbothioamide](/img/structure/B5544361.png)
![3-[2-(benzylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5544368.png)